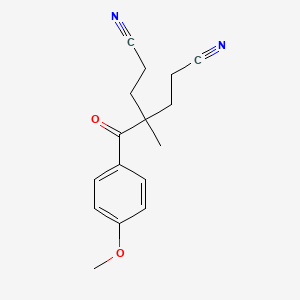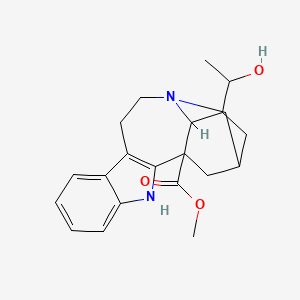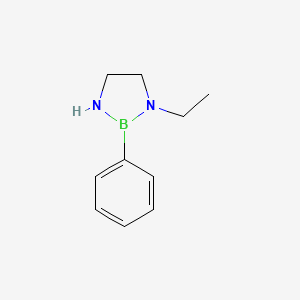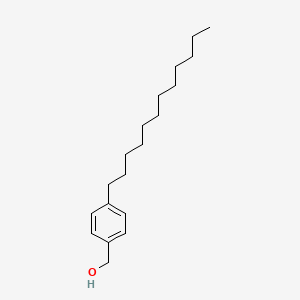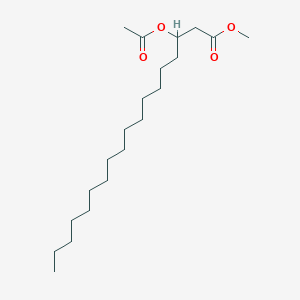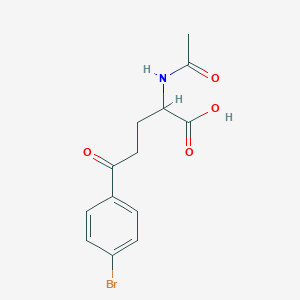
2-(Acetylamino)-5-(4-bromophenyl)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-5-(4-bromophenyl)-5-oxopentanoic acid is an organic compound with a complex structure, featuring an acetylamino group, a bromophenyl group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-5-(4-bromophenyl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the acylation of an amino acid derivative with an acetyl group, followed by the introduction of a bromophenyl group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-5-(4-bromophenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Acetylamino)-5-(4-bromophenyl)-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Acetylamino)-5-(4-bromophenyl)-5-oxopentanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the bromophenyl group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetylamino)-3-(4-bromophenyl)propanoic acid
- 2-(Acetylamino)-4-(4-bromophenyl)butanoic acid
Uniqueness
2-(Acetylamino)-5-(4-bromophenyl)-5-oxopentanoic acid is unique due to its specific structural features, such as the position of the bromophenyl group and the length of the carbon chain. These characteristics influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
5977-94-6 |
|---|---|
Molecular Formula |
C13H14BrNO4 |
Molecular Weight |
328.16 g/mol |
IUPAC Name |
2-acetamido-5-(4-bromophenyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H14BrNO4/c1-8(16)15-11(13(18)19)6-7-12(17)9-2-4-10(14)5-3-9/h2-5,11H,6-7H2,1H3,(H,15,16)(H,18,19) |
InChI Key |
UNSRNMBTJNAEGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(=O)C1=CC=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


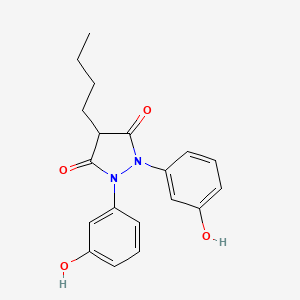
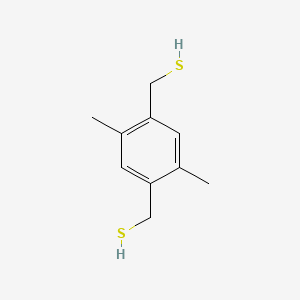

![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)
![(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14740838.png)
